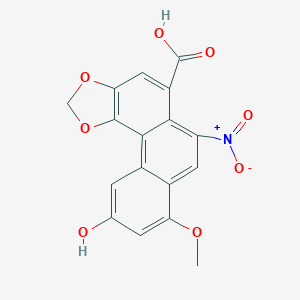

Aristolochic acid d

概要

説明

準備方法

合成経路と反応条件: アリストロキア酸 D の合成は、フェナントレンの基本構造から始まるいくつかのステップを含みます。このプロセスには通常、ニトロ化、還元、環化反応が含まれます。 温度、溶媒、触媒などの特定の条件はこの化合物の合成を成功させるために重要です .

工業生産方法: アリストロキア酸 D の工業生産は、その毒性のために一般的ではありません。 アリストロキア植物などの天然資源からの抽出は、研究環境で使用されている方法です。 加圧液体抽出 (PLE) や超臨界流体抽出 (SFE) などの手法は、植物材料からアリストロキア酸を分離するために使用されます .

化学反応の分析

反応の種類: アリストロキア酸 D は、以下を含むさまざまな化学反応を起こします。

酸化: この反応はキノンや他の酸化された誘導体の生成につながる可能性があります。

還元: 還元反応は、ニトロ基をアミノ基に変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬が一般的に使用されます。

還元: 触媒的ヒドロゲン化または水素化リチウムアルミニウム (LiAlH4) などの金属水素化物が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換されたフェナントレン誘導体とアリストロキア酸 D の還元型が含まれます .

4. 科学研究における用途

アリストロキア酸 D は、その毒性効果について広く研究されてきました。科学研究におけるその用途には、以下が含まれます。

化学: ニトロフェナントレンカルボン酸の反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと DNA 相互作用への影響について調査されています。

医学: 腎症や発癌における役割について研究され、腎臓の損傷や癌の発生のメカニズムに関する洞察を提供しています。

科学的研究の応用

Toxicology Studies

Aristolochic acid D has been extensively studied for its toxicological effects, particularly its role in aristolochic acid nephropathy (AAN). AAN is a condition resulting from the consumption of herbal remedies containing aristolochic acids, leading to kidney damage and increased cancer risk.

- Case Study : A study reported that patients exposed to AA-D through traditional herbal remedies developed significant renal impairment and urothelial carcinoma. Over 100 cases of AAN have been documented globally, highlighting the compound's nephrotoxic effects .

Carcinogenicity Research

AA-D is classified as a potent human carcinogen. It is associated with mutations that can lead to various cancers, particularly urothelial carcinoma of the upper urinary tract.

- Data Table: Carcinogenic Effects of this compound

Antitumor Activity

Despite its toxic effects, there is ongoing research into the potential antitumor properties of aristolochic acids, including AA-D. Some studies suggest that structural modifications could enhance its therapeutic benefits while mitigating toxicity.

- Future Directions : Researchers are encouraged to explore the antitumor efficacy of AA-D and its derivatives, considering modifications that could reduce toxicity while maintaining effectiveness .

Analytical Chemistry

AA-D serves as a critical marker in analytical chemistry for identifying Aristolochiaceous plants due to its unique mutational signature. Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) have been employed to detect AA-D in various samples.

- Data Table: Detection Methods for this compound

| Method | Sensitivity | Selectivity |

|---|---|---|

| UHPLC-HR-MS | High | High |

| DNA Barcoding | Moderate | Low |

作用機序

アリストロキア酸 D は、主に DNA 付加体の形成を通じてその効果を発揮します。これらの付加体は、化合物と DNA の共有結合によって生じ、突然変異と正常な細胞プロセスの混乱につながります。 主要な分子標的には、腫瘍抑制遺伝子 TP53 および細胞周期調節とアポトーシスに関与する他の遺伝子があります . 炎症性経路の活性化と酸化ストレス応答も、その毒性効果に寄与しています .

類似化合物:

アリストロキア酸 I (AA-I): アリストロキア酸ファミリーの中で最も豊富でよく研究されているメンバーです。

アリストロキア酸 II (AA-II): 類似の毒性を持つ別の主要な化合物です。

アリストラクタム: 構造的に関連する化合物で、同様の生物活性を持っています

独自性: アリストロキア酸 D は、フェナントレン環の特定の置換パターンによって独特で、その反応性と生物学的効果に影響を与えます。 AA-I や AA-II と比較して、アリストロキア酸 D はアリストロキア酸ファミリー内の構造活性相関を研究するための貴重な化合物となる独自の化学的性質を持っています .

類似化合物との比較

Aristolochic Acid I (AA-I): The most abundant and well-studied member of the aristolochic acids family.

Aristolochic Acid II (AA-II): Another major compound with similar toxicological properties.

Aristolactams: Structurally related compounds with similar biological activities

Uniqueness: Aristolochic acid D is unique due to its specific substitution pattern on the phenanthrene ring, which influences its reactivity and biological effects. Compared to AA-I and AA-II, this compound has distinct chemical properties that make it a valuable compound for studying the structure-activity relationships within the aristolochic acids family .

生物活性

Aristolochic acid D (AA-D) is a member of the aristolochic acid family, which is known for its significant biological activities, particularly its nephrotoxic and carcinogenic properties. This article explores the biological activity of AA-D, focusing on its mechanisms of action, effects on various biological processes, and relevant case studies.

Chemical Structure and Properties

Aristolochic acids are characterized by a common structural motif that includes a bicyclic system with a nitrogen atom. AA-D, specifically, has been identified as having distinct biological activities compared to its analogs such as AA-I and AA-II. The structure-activity relationship indicates that variations in functional groups can significantly influence the toxicity and biological effects of these compounds.

Nephrotoxicity

AA-D has been implicated in causing aristolochic acid nephropathy (AAN), a condition characterized by acute and chronic kidney injury. Studies have shown that AA-D induces apoptosis in renal cells by disrupting mitochondrial function and metabolic processes. Specifically, it binds covalently to key proteins involved in cellular respiration and metabolism, leading to impaired mitochondrial function and energy production .

Table 1: Key Mechanisms of AA-D Induced Nephrotoxicity

Carcinogenicity

AA-D is recognized as a potent human carcinogen. It forms DNA adducts that lead to mutations, particularly A:T to T:A transversions, which are prevalent in various cancers associated with aristolochic acid exposure . The formation of these adducts has been linked to urothelial carcinoma and hepatocellular carcinoma.

Table 2: Carcinogenic Effects of AA-D

Case Studies

Numerous case studies have documented the effects of AA-D exposure:

- Chronic Aristolochic Acid Nephropathy (AAN) : Over 90% of patients exposed to aristolochic acids experienced chronic kidney disease with a rapid decline in renal function. Many patients had long histories of exposure through traditional herbal remedies containing AA-D .

- Urothelial Cancer Incidence : In Taiwan, a significant correlation was established between AA exposure and the incidence of upper urinary tract urothelial carcinoma, highlighting the compound's carcinogenic potential .

Research Findings

Recent studies have utilized advanced techniques such as chemical proteomics and metabolomics to elucidate the biological activities of AA-D. These studies have identified several key metabolic enzymes affected by AA-D, including isocitrate dehydrogenase (IDH2) and lactate dehydrogenase (LDH), which are crucial for energy metabolism in cells .

Metabolic Pathways Affected by AA-D

特性

IUPAC Name |

10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADIFGYTAXNCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169766 | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-38-6 | |

| Record name | Aristolochic acid-D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Aristolochic Acid D cytotoxic, particularly towards plant tumor cells? [, ]

A1: While the exact mechanism of this compound's cytotoxicity isn't fully detailed in the provided research, one study demonstrated its negative impact on both animal and plant cells. Interestingly, this study found that plant tumor cells (specifically Crown-gall) were more sensitive to this compound than animal tumor cells. [] This suggests a potential interaction with cellular pathways specific to plant cells or those upregulated in tumorigenesis. Further research is needed to elucidate the precise mechanisms of action responsible for its cytotoxic effects.

Q3: What is the significance of this compound being a substrate for human UDP-glucuronosyltransferase 1As? []

A3: The research indicates that human UDP-glucuronosyltransferase 1As enzymes can catalyze the O-glucuronidation of this compound. This process results in the formation of an this compound glucuronide. [] Glucuronidation is a common metabolic process in the body, often leading to increased water solubility and facilitating the excretion of compounds. While the specific glucuronide formed from this compound requires further study, this finding suggests a potential detoxification pathway for this compound in humans.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。